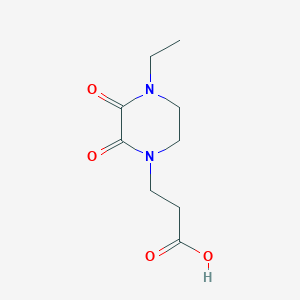

3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid

Description

Contextualization within Dioxopiperazine and Propanoic Acid Chemical Space

The molecular architecture of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid is defined by two principal components: a dioxopiperazine ring and a propanoic acid side chain.

Dioxopiperazines (DKPs) , also known as piperazinediones, are six-membered heterocyclic rings containing two amide linkages. wikipedia.org As the smallest class of cyclic peptides, they are found ubiquitously in nature, synthesized by a wide range of organisms including fungi, bacteria, and marine microorganisms. wikipedia.orgmdpi.com DKPs are recognized for their structural rigidity and diverse biological activities, which include antitumor, antiviral, antifungal, and antibacterial properties. wikipedia.orgmdpi.comnih.gov The 2,5-diketopiperazine isomer, formed from the condensation of two α-amino acids, has garnered significant interest in medicinal chemistry as a scaffold for drug discovery. wikipedia.org

Propanoic acid is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂CO₂H. wikipedia.org Its derivatives, particularly aryl propionic acids, form an important class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known members like ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.com Beyond anti-inflammatory effects, various propanoic acid derivatives have been investigated for a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. humanjournals.com The propanoic acid moiety in a molecule can influence its solubility, metabolic pathway, and interaction with biological targets. drugbank.com

The conjunction of the dioxopiperazine core with a propanoic acid substituent in this compound creates a hybrid structure with potential for novel chemical and biological properties, drawing from the characteristics of both parent chemical spaces.

| Component | General Structure | Key Characteristics | Common Biological Activities |

|---|---|---|---|

| Dioxopiperazine | Six-membered heterocyclic amide | Rigid cyclic peptide structure, chiral centers. mdpi.com | Antitumor, antibacterial, antiviral, antifungal. wikipedia.orgmdpi.comnih.gov |

| Propanoic Acid | Three-carbon carboxylic acid | Can act as a linker or pharmacophore, influences solubility. drugbank.com | Anti-inflammatory, analgesic, antibacterial, anticancer. orientjchem.orghumanjournals.com |

Significance of the Piperazine (B1678402) Ring System as a Molecular Scaffold in Chemical Biology

The piperazine ring, which forms the basis of the dioxopiperazine structure, is considered a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its frequent appearance in biologically active compounds across a multitude of therapeutic areas. researchgate.netresearchgate.net The utility of the piperazine scaffold stems from a combination of favorable properties:

Physicochemical Properties : The two nitrogen atoms confer basicity and allow for high water solubility at physiological pH, which can significantly improve the pharmacokinetic profile of a drug candidate. nih.govtandfonline.com

Synthetic Versatility : The nitrogen atoms of the piperazine ring are readily functionalized, providing a convenient handle for synthetic modification. This allows chemists to systematically alter the molecule's properties to optimize potency, selectivity, and metabolic stability. nih.gov

Conformational Rigidity : The ring's chair-like conformation imparts a degree of structural pre-organization, which can reduce the entropic penalty of binding to a biological target, thereby enhancing affinity. tandfonline.com

Biological Recognition : The nitrogen atoms can serve as hydrogen bond acceptors, while N-H groups can act as donors, facilitating crucial interactions with protein targets. researchgate.net

These attributes have led to the incorporation of the piperazine moiety into numerous FDA-approved drugs for conditions ranging from cancer and infections to central nervous system disorders. nih.govresearchgate.net

| Drug Example | Therapeutic Area | Role of Piperazine Scaffold |

|---|---|---|

| Imatinib | Anticancer | Contributes to binding affinity and favorable pharmacokinetic properties. researchgate.net |

| Ciprofloxacin | Antibacterial | Essential for antibacterial activity and influences drug disposition. |

| Olanzapine | Antipsychotic | Forms a key part of the pharmacophore responsible for receptor interaction. |

| Sildenafil | Erectile Dysfunction | Enhances solubility and contributes to the overall molecular shape for target binding. |

Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

Despite the well-documented importance of its constituent parts, specific research on this compound is notably absent from peer-reviewed scientific literature. Searches for its synthesis, biological activity, or application yield no dedicated studies. However, research on closely related structures provides a basis for postulating future research directions. For instance, 4-ethyl-2,3-dioxopiperazine is a known precursor for synthesizing key intermediates of important antibiotics like piperacillin (B28561) and cefoperazone. google.compharmaffiliates.com This suggests that derivatives of this core structure are of significant interest to the pharmaceutical industry.

The current landscape is thus defined by significant knowledge gaps. A systematic investigation of this compound would logically follow several research trajectories, beginning with fundamental characterization and progressing to biological evaluation.

Identified Knowledge Gaps:

Chemical Synthesis : There are no published, optimized protocols for the synthesis of this specific compound. While methods exist for similar structures, such as the reaction of N-ethyl ethylenediamine (B42938) with a diethyl ester of oxalic acid to form 1-ethyl-2,3-dioxopiperazine, a dedicated route for adding the propanoic acid moiety at the N1 position needs to be developed and reported. prepchem.com

Physicochemical Characterization : Fundamental data regarding solubility, stability across different pH values, lipophilicity (logP), and solid-state properties (e.g., crystallinity, polymorphism) are currently unavailable.

Biological Activity : The compound has not been screened for any biological activities. Its molecular structure, featuring a DKP core and a carboxylic acid group, suggests potential for a range of activities, including but not limited to antimicrobial, anticancer, or anti-inflammatory effects. nih.govhumanjournals.comnih.gov

Mechanism of Action : Without any known biological activity, the molecular targets and mechanism of action remain entirely unknown.

Structure-Activity Relationship (SAR) : No SAR studies have been conducted. Such research would involve synthesizing a library of analogs by modifying the ethyl group and the propanoic acid chain to understand which structural features are critical for any observed biological effects.

| Identified Knowledge Gap | Potential Research Trajectory |

|---|---|

| Lack of Synthetic Route | Development and optimization of a multi-step synthesis protocol. |

| No Biological Data | High-throughput screening against panels of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., COX, HDACs). orientjchem.orgnih.gov |

| Unknown Physicochemical Properties | Systematic experimental determination of solubility, stability, logP, and pKa. |

| No Mechanistic Insight | If activity is found, subsequent target identification and validation studies (e.g., molecular docking, biochemical assays). |

Future research into this compound would first require the establishment of a reliable synthetic pathway. Following this, a comprehensive evaluation of its biological properties could reveal its potential as a lead compound for drug discovery or as a tool for chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-2-10-5-6-11(4-3-7(12)13)9(15)8(10)14/h2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOMMJWSMHOVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Development for 3 4 Ethyl 2,3 Dioxopiperazin 1 Yl Propanoic Acid

Construction of the 2,3-Dioxopiperazine Core

The 2,3-dioxopiperazine scaffold is a key structural motif, and its synthesis is the foundational step in the preparation of the target compound. Both classical and contemporary methods can be employed for the formation of this heterocyclic ring.

Classical and Emerging Synthetic Approaches for Dioxopiperazine Ring Formation

The traditional synthesis of the 2,3-dioxopiperazine core often involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with an oxalic acid derivative. A prevalent method is the reaction of an N-alkylethylenediamine with diethyl oxalate (B1200264). google.com This approach is straightforward and provides good yields of the desired cyclic product. The reaction typically proceeds by a double condensation, where the amino groups of the ethylenediamine react with the ester groups of the diethyl oxalate to form the six-membered ring.

More recent and emerging strategies for the synthesis of piperazine (B1678402) derivatives, which can be adapted for 2,3-dioxopiperazines, include innovative cyclization reactions. For instance, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines, offering high regio- and stereochemical control. While directly applied to different piperazine analogues, the principles of transition-metal-catalyzed ring formation could be explored for novel entries to the 2,3-dioxopiperazine system. Another modern approach involves photoredox catalysis, which has been utilized for the C-H functionalization of piperazines and could potentially be adapted for novel cyclization strategies. mdpi.com

A comparative overview of these methods is presented in Table 1.

| Method | Description | Advantages | Disadvantages |

| Classical Cyclocondensation | Reaction of an N-substituted ethylenediamine with diethyl oxalate. google.com | Simple, readily available starting materials, good yields. | May require harsh conditions (e.g., heating). |

| Modern Catalytic Methods | Palladium-catalyzed or other transition-metal-catalyzed cyclizations. | High control over stereochemistry and regiochemistry, milder reaction conditions. | Catalyst cost and removal can be a concern. |

| Photoredox Catalysis | Utilizes light energy to promote cyclization or functionalization. mdpi.com | Mild conditions, high functional group tolerance. | May require specialized equipment. |

Regioselective Functionalization at the 4-Position with an Ethyl Group

The introduction of an ethyl group specifically at the N4 position of the 2,3-dioxopiperazine ring is a critical step that dictates the final structure of the target molecule. This can be achieved either by starting with an N-ethylethylenediamine precursor before cyclization or by post-cyclization N-alkylation of a piperazine-2,3-dione.

A direct and high-yielding method involves the use of N-ethylethylenediamine as a starting material in the cyclization reaction with diethyl oxalate. google.com This pre-functionalization strategy ensures that the ethyl group is unambiguously positioned at what will become the N4 position of the resulting 2,3-dioxopiperazine ring. A patented method describes the synthesis of N-ethyl-2,3-dioxopiperazine by reacting N-ethylethylenediamine with diethyl oxalate in the presence of a catalyst in anhydrous methanol, highlighting the industrial applicability of this route. google.com

Alternatively, regioselective N-alkylation of a pre-formed piperazine-2,3-dione can be considered. The challenge in this approach lies in controlling the site of alkylation, as both nitrogen atoms are potentially reactive. The relative nucleophilicity of the two nitrogen atoms can be influenced by steric and electronic factors. In the case of an unsubstituted piperazine-2,3-dione, mono-alkylation can be difficult to control, often leading to a mixture of mono- and di-alkylated products. To achieve regioselectivity, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net The unprotected nitrogen can then be selectively alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate), followed by deprotection of the other nitrogen.

The choice of base and solvent is crucial in directing the regioselectivity of N-alkylation reactions. beilstein-journals.org For instance, the use of a bulky base might favor alkylation at the less sterically hindered nitrogen atom.

Introduction of the Propanoic Acid Moiety at the 1-Position of the Dioxopiperazine Ring

With the 4-ethyl-2,3-dioxopiperazine core in hand, the next strategic step is the introduction of the propanoic acid group at the N1 position. This is typically achieved through N-alkylation with a suitable three-carbon synthon bearing a protected carboxylic acid functionality.

Synthetic Routes for Propanoic Acid Derivatives

A variety of propanoic acid derivatives can be synthesized and utilized as alkylating agents. Common precursors include 3-halopropanoic acids or their esters, such as ethyl 3-bromopropanoate (B1231587) or methyl 3-iodopropanoate. These compounds are commercially available or can be readily prepared from acrylic acid or its esters via hydrohalogenation. The ester functionality serves as a protecting group for the carboxylic acid, which can be hydrolyzed in a later step.

The synthesis of various substituted propanoic acid derivatives has been reported in the literature, showcasing a range of synthetic methodologies that can be adapted for the preparation of the required alkylating agent. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, Michael addition of nucleophiles to acrylates is a common strategy to generate 3-substituted propanoic acid esters.

Strategies for Direct Carbon-Carbon Bond Formation to the Dioxopiperazine Core

Direct C-C bond formation to introduce the propanoic acid moiety is less common for N-functionalization. The more prevalent and efficient strategy involves N-alkylation, which is a C-N bond formation. In this context, the nitrogen atom at the 1-position of the 4-ethyl-2,3-dioxopiperazine acts as a nucleophile, attacking the electrophilic carbon of the propanoic acid derivative.

The N-alkylation reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or triethylamine. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

The reaction conditions for this N-alkylation step are summarized in the table below.

| Alkylating Agent | Base | Solvent | Typical Conditions |

| Ethyl 3-bromopropanoate | K₂CO₃ | Acetonitrile | Reflux |

| Methyl 3-iodopropanoate | NaH | DMF | Room Temperature |

| 3-Bromopropanoic acid | Et₃N | Dichloromethane | Room Temperature |

Following the successful N-alkylation, the ester protecting group on the propanoic acid moiety is removed by hydrolysis, typically under acidic or basic conditions, to yield the final target compound, 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid.

Total Synthesis Approaches for this compound

A plausible total synthesis of this compound would logically follow a convergent or a linear sequence based on the strategies discussed above. A likely linear approach would commence with the synthesis of the 4-ethyl-2,3-dioxopiperazine core, followed by the introduction of the propanoic acid side chain.

A Proposed Synthetic Route:

Formation of the Core: The synthesis would begin with the reaction of N-ethylethylenediamine with diethyl oxalate in a suitable solvent like ethanol, followed by heating to effect cyclization and formation of 4-ethyl-2,3-dioxopiperazine. google.com This ensures the unambiguous placement of the ethyl group.

N-Alkylation: The resulting 4-ethyl-2,3-dioxopiperazine would then be subjected to N-alkylation at the N1 position. This would be achieved by reacting it with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base such as potassium carbonate in a solvent like acetonitrile. This reaction would yield ethyl 3-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoate.

Hydrolysis: The final step would be the hydrolysis of the ester group to the carboxylic acid. This can be accomplished by treating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the carboxylate and afford the target molecule, this compound.

This proposed pathway represents a logical and efficient approach to the total synthesis of the title compound, relying on well-established and reliable chemical transformations. The modularity of this synthesis allows for the potential to create analogues by varying the initial N-alkylethylenediamine or the alkylating agent in the second step.

Catalytic Methods and Green Chemistry Principles in the Synthesis of Substituted Piperazine and Propanoic Acid Systems

The construction of the this compound scaffold involves the formation of the core 4-ethyl-2,3-dioxopiperazine ring and the subsequent attachment of the propanoic acid side chain. Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency and reduce environmental impact.

Catalytic Approaches to Piperazine Ring Systems:

The synthesis of substituted piperazines has been significantly advanced through the use of transition-metal catalysis. Methods such as palladium- and iridium-catalyzed reactions have been developed for the modular synthesis of highly substituted piperazines. atul.co.in These reactions often proceed under mild conditions with high yields and excellent regio- and stereochemical control. For the synthesis of the 4-ethyl-2,3-dioxopiperazine core, a key step would be the cyclization of an N-ethylethylenediamine derivative with an oxalic acid derivative. While this specific cyclization is often achieved through thermal condensation, catalytic variants using dehydrating agents or Lewis acids could enhance reaction rates and yields.

Another catalytic approach relevant to piperazine synthesis is the "borrowing hydrogen" methodology, which allows for the atom-economical formation of C-N bonds. atul.co.in This strategy, often employing iridium or ruthenium catalysts, could be envisioned for the synthesis of precursors to the dioxopiperazine ring.

Green Chemistry in Propanoic Acid Systems:

The propanoic acid moiety of the target molecule can be introduced through various methods, with green chemistry principles guiding the choice of reagents and reaction conditions. The catalytic ketonization of propionic acid is an example of a green process, utilizing a solid catalyst and avoiding the need for solvents. researchgate.net While not directly applicable to the synthesis of the target molecule, it highlights the potential for catalytic and solvent-free approaches in reactions involving propanoic acid derivatives.

The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and employing catalysis, are central to the sustainable synthesis of complex molecules. nih.gov For the synthesis of this compound, a green approach would favor a convergent synthesis where the pre-formed 4-ethyl-2,3-dioxopiperazine is coupled with a propanoic acid synthon under catalytic conditions, minimizing waste and the use of hazardous reagents. The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation, are also key considerations. nih.gov

The following table summarizes some catalytic and green chemistry strategies applicable to the synthesis of the core structures.

| Synthetic Step | Catalytic/Green Method | Advantages |

| Piperazine Ring Formation | Transition-metal catalyzed cyclization | High yield, good selectivity, mild conditions |

| N-Alkylation | Catalytic C-N bond formation | Atom economy, reduced use of stoichiometric reagents |

| Propanoic Acid Derivatization | Use of bio-based starting materials | Sustainability, reduced reliance on petrochemicals |

| Overall Process | One-pot or tandem reactions | Increased efficiency, reduced waste and purification steps |

Chemo- and Stereoselective Transformations in Dioxopiperazine-Propanoic Acid Synthesis

Chemo- and stereoselectivity are critical aspects in the synthesis of complex molecules to ensure the desired connectivity and spatial arrangement of atoms.

Chemoselectivity:

In the synthesis of this compound, chemoselectivity is crucial during the alkylation of the 4-ethyl-2,3-dioxopiperazine precursor. The dioxopiperazine ring has two nitrogen atoms, and selective alkylation at the N1 position is required to obtain the desired product. This can be achieved by utilizing protecting groups or by exploiting the differential reactivity of the two nitrogen atoms. The N4 nitrogen is part of a secondary amide, while the N1 nitrogen is part of an imide, making it more acidic and potentially more reactive towards certain electrophiles under basic conditions. The choice of the alkylating agent, for example, a 3-halopropanoic acid ester, and the reaction conditions (base, solvent, temperature) will significantly influence the chemoselectivity of the N-alkylation step.

Stereoselectivity:

While this compound itself is achiral, the introduction of substituents on the piperazine ring can create stereocenters. Stereoselective synthesis of polysubstituted piperazines is an active area of research, with methods often relying on chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, diastereoselective elaboration of 2-oxopiperazines has been achieved through metalation and reaction with electrophiles.

Should a chiral analog of the target compound be desired, for example, with a substituent at the C5 or C6 position of the piperazine ring, stereoselective methods would be paramount. Asymmetric catalytic methods, such as enantioselective hydrogenation or cyclization reactions, could be employed to establish the desired stereochemistry. The use of enzymes in chemoenzymatic strategies also offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral building blocks. nih.gov

The table below outlines key considerations for achieving selectivity in the synthesis.

| Selectivity Type | Transformation | Key Control Elements |

| Chemoselectivity | N1-alkylation of 4-ethyl-2,3-dioxopiperazine | Choice of base, solvent, temperature, and alkylating agent. Use of protecting groups. |

| Regioselectivity | Cyclization to form the piperazine ring | Control over the reaction of a diamine with a dicarbonyl compound. |

| Diastereoselectivity | Synthesis of substituted piperazine rings | Substrate control, reagent control (e.g., use of chiral auxiliaries). |

| Enantioselectivity | Asymmetric synthesis of chiral analogs | Chiral catalysts, chiral pool synthesis, enzymatic resolutions. |

Spectroscopic and Analytical Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of the final compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the piperazine ring (complex multiplets), and the methylene protons of the propanoic acid side chain (two triplets, assuming free rotation). The acidic proton of the carboxylic acid would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for the two carbonyl carbons of the dioxopiperazine ring, the carbons of the ethyl group, the methylene carbons of the piperazine ring, the methylene carbons of the propanoic acid side chain, and the carboxylic acid carbon.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. Strong C=O stretching vibrations for the amide and carboxylic acid groups would be prominent. N-H stretching bands would be absent for the fully substituted dioxopiperazine ring, and a broad O-H stretching band would be indicative of the carboxylic acid.

The following table summarizes the expected spectroscopic data for the core intermediate, 4-ethyl-2,3-dioxopiperazine, based on available information.

| Technique | Data for 4-Ethyl-2,3-dioxopiperazine (CAS: 59702-31-7) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 142 |

| ¹³C NMR | Expected signals for carbonyl, ethyl, and piperazine ring carbons. |

| Infrared (IR) Spectroscopy | Characteristic C=O and N-H stretching frequencies. |

The addition of the propanoic acid group to the N1 position would lead to predictable changes in these spectra. For instance, in the ¹H and ¹³C NMR spectra, new signals corresponding to the -CH₂CH₂COOH moiety would appear. In the mass spectrum, the molecular ion peak would increase by the mass of the propanoic acid group (minus a hydrogen atom). The IR spectrum would show a new broad O-H stretch and a C=O stretch for the carboxylic acid.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the synthesized compound. For chiral analogs, chiral HPLC would be necessary to determine the enantiomeric excess.

Molecular Structure Activity Relationship Sar and Design Principles of 3 4 Ethyl 2,3 Dioxopiperazin 1 Yl Propanoic Acid Derivatives

Influence of the 2,3-Dioxopiperazine Heterocycle on Molecular Interactions

The 2,3-dioxopiperazine ring, a key structural feature of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid, plays a crucial role in defining the molecule's interactions with biological targets. This heterocyclic scaffold provides a rigid framework that presents various functional groups in a defined spatial orientation, influencing binding affinity and selectivity. The two amide linkages within the ring are significant contributors to its interaction potential. wikipedia.org These amide groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with receptor sites. researchgate.net

The constrained conformation of the dioxopiperazine ring reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinities compared to more flexible linear counterparts. mdpi.com This pre-organization of the molecule for binding is a key advantage of the heterocyclic structure. Furthermore, the heterocyclic nature of the ring system is a common feature in many biologically active compounds and pharmaceuticals, highlighting its importance in drug design. olemiss.edu The arrangement of carbonyl groups and nitrogen atoms in the 2,3-dioxopiperazine ring creates a specific electrostatic potential surface that governs its recognition by biological macromolecules.

Role of the N-4 Ethyl Substituent in Modulating Molecular Recognition

The ethyl group attached to the nitrogen at the 4-position (N-4) of the dioxopiperazine ring is a critical determinant of the molecule's biological activity and selectivity. This substituent can influence molecular recognition through several mechanisms, including steric effects and hydrophobic interactions. The size and shape of the N-4 substituent can dictate how the molecule fits into a binding pocket, with even small changes in the alkyl chain length potentially leading to significant differences in activity.

Alterations to the N-4 substituent provide a straightforward approach for SAR studies. Replacing the ethyl group with other alkyl chains, cyclic groups, or aromatic moieties can probe the steric and electronic requirements of the binding pocket. For instance, increasing the bulk of the substituent might enhance binding if the pocket is large and hydrophobic, or it could lead to a steric clash and a loss of activity if the pocket is constrained. nih.gov The specific nature of the N-4 ethyl group in this compound suggests a tailored fit to its biological target.

Impact of the Propanoic Acid Side Chain on Binding Affinity and Selectivity

The propanoic acid side chain is another key functional group that profoundly influences the binding characteristics of this compound. At physiological pH, the carboxylic acid group is typically deprotonated, carrying a negative charge. This allows for the formation of strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine (B10760008), in the binding site of a target protein. libretexts.orgamericanpeptidesociety.org Such electrostatic interactions are long-range and can be a major driving force for initial molecular recognition and high-affinity binding.

Beyond ionic interactions, the carboxylic acid moiety can also participate in hydrogen bonding, acting as a hydrogen bond acceptor. researchgate.net The length and flexibility of the propanoic acid linker are also important. The three-carbon chain allows the terminal carboxylate group to adopt an optimal position for interaction with its binding partner without introducing significant strain on the rest of the molecule.

The presence of this acidic side chain often imparts a degree of selectivity, as the specific location of a complementary positively charged or polar region on the receptor surface is required for effective binding. americanpeptidesociety.org Structure-activity relationship studies often involve modifying this side chain, for example, by altering its length, rigidity, or by replacing the carboxylic acid with other acidic bioisosteres to fine-tune binding affinity and selectivity. mdpi.commdpi.com

Conformational Landscape and Dynamics of the Dioxopiperazine Ring in this compound Analogues

The six-membered dioxopiperazine ring is not perfectly planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. researchgate.netprinceton.edu The specific conformation adopted by the ring is influenced by the nature and position of its substituents. In the case of this compound and its analogues, the substituents at the N-1 and N-4 positions will play a significant role in determining the preferred ring pucker.

Computational modeling and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of these molecules. researchgate.net The conformational dynamics, or the ability of the ring to flex and interconvert between different conformations, is also a critical factor. A certain degree of flexibility might be required for the molecule to adapt its shape to fit optimally into the binding site of its target—a concept known as "induced fit." Conversely, a more rigid conformation can lead to higher selectivity if it perfectly complements the target's binding site. rsc.org

The interplay between the N-4 ethyl group and the N-1 propanoic acid side chain will influence the conformational equilibrium of the dioxopiperazine ring. For example, steric interactions between these substituents could favor conformations that minimize their spatial proximity. Understanding the conformational landscape is crucial for designing analogues with improved binding properties, as it dictates the three-dimensional presentation of the key interacting functional groups.

Principles of Molecular Design for Targeted Functional Modulation

The design of novel derivatives of this compound with targeted functional modulation relies on a thorough understanding of its structure-activity relationships. The principles of molecular design for these compounds involve the systematic modification of its three main components: the 2,3-dioxopiperazine core, the N-4 ethyl substituent, and the propanoic acid side chain.

One key principle is bioisosteric replacement . For instance, the propanoic acid group could be replaced with other acidic groups like a tetrazole or a phosphonic acid to potentially improve metabolic stability or alter binding interactions. Similarly, the amide bonds in the dioxopiperazine ring could be replaced with other functional groups to probe the importance of their hydrogen bonding capabilities.

Another principle is scaffold hopping , where the 2,3-dioxopiperazine core is replaced with a different heterocyclic system that maintains a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemical series with different physicochemical properties.

Structure-based drug design , if the structure of the biological target is known, can be a powerful tool. Docking studies can be used to predict how different analogues will bind to the target, allowing for the rational design of modifications that are expected to enhance affinity or selectivity. For example, if the binding pocket has an additional hydrophobic region, the N-4 ethyl group could be extended to a propyl or butyl group to exploit this.

Advanced Mechanistic Investigations of 3 4 Ethyl 2,3 Dioxopiperazin 1 Yl Propanoic Acid and Its Analogues in Biological Systems

In Vitro Experimental Paradigms for Exploring Molecular Mechanisms

In vitro experimental models are fundamental in deciphering the molecular mechanisms of action of novel chemical entities. For compounds structurally related to 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid, these paradigms typically involve a tiered approach, starting from isolated molecular components and progressing to more complex cellular systems.

Enzyme Kinetic and Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For dioxopiperazine derivatives, enzyme kinetic studies are crucial to determine if they can modulate the activity of specific enzymes and to characterize the nature of this interaction. These studies typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

For instance, certain dioxopiperazine analogues have been investigated as inhibitors of various enzymes. While specific data on this compound is not available, a hypothetical study could yield results similar to those observed for other enzyme inhibitors. Key parameters determined in such studies include:

IC 50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

K i (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower K i value indicates a more potent inhibitor.

Mechanism of Inhibition : Determined through Lineweaver-Burk or other kinetic plots, this can be competitive, non-competitive, uncompetitive, or mixed.

A representative data table from a hypothetical enzyme inhibition study is presented below.

| Enzyme Target | Inhibitor Analogue | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Hypothetical Kinase A | Analogue X | 5.2 | 1.8 | Competitive |

| Hypothetical Protease B | Analogue Y | 12.5 | 4.3 | Non-competitive |

Receptor Ligand Binding and Functional Assays in Isolated Systems

Dioxopiperazine scaffolds are known to interact with various receptors. Receptor ligand binding assays are used to quantify the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest and measuring the displacement of this ligand by the test compound.

Functional assays, on the other hand, determine the physiological response elicited by the binding of a compound to a receptor. These assays can classify a compound as an agonist, antagonist, or inverse agonist. For example, studies on diketopiperazine analogues have explored their binding to opioid receptors.

Below is an illustrative data table summarizing potential findings from receptor binding and functional assays for analogues of this compound.

| Receptor Target | Analogue | Binding Affinity (Ki, nM) | Functional Activity |

| Opioid Receptor Subtype 1 | Analogue A | 50 | Antagonist |

| GPCR Subtype 2 | Analogue B | 120 | Partial Agonist |

Cell-Free and Cell-Based Assays for Pathway Modulation

To understand the effect of a compound on a biological pathway, a variety of cell-free and cell-based assays are employed. Cell-free systems, such as those using isolated organelles or reconstituted protein complexes, allow for the study of specific molecular events without the complexity of a whole cell.

Cell-based assays utilize living cells to investigate the effects of a compound on cellular processes like proliferation, apoptosis, and signal transduction. For example, the antiproliferative activity of novel compounds is often assessed using cancer cell lines. The results are typically reported as GI 50 (concentration for 50% growth inhibition) or CC 50 (concentration for 50% cytotoxicity).

A summary of hypothetical data from cell-based assays is provided in the table below.

| Cell Line | Assay Type | Endpoint Measured | Result (GI50, µM) |

| Human Cancer Cell Line 1 | Proliferation | Cell Viability | 8.9 |

| Human Cancer Cell Line 2 | Apoptosis | Caspase-3 Activity | 15.2 |

| Normal Human Cell Line | Cytotoxicity | Membrane Integrity | > 50 |

Identification of Molecular Targets and Pathways Mediated by Dioxopiperazine-Propanoic Acid Derivatives

A critical step in mechanistic investigation is the identification of the specific molecular targets and biological pathways through which a compound exerts its effects. This is often achieved through a combination of computational and experimental approaches.

Computational Approaches : Molecular docking and virtual screening can predict the binding of a compound to a library of known protein structures, thereby generating hypotheses about potential molecular targets.

Experimental Approaches :

Affinity Chromatography : The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Proteomics and Transcriptomics : Techniques like mass spectrometry-based proteomics (e.g., SILAC) and RNA sequencing can identify changes in protein and gene expression, respectively, in response to compound treatment, offering clues about the modulated pathways.

Genetic Approaches : Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out specific genes can help to validate whether a particular protein is a target of the compound.

While the specific molecular targets of this compound have not been publicly disclosed, research on analogous structures has identified targets such as DNA topoisomerases, various kinases, and specific G-protein coupled receptors.

Elucidation of Structure-Mechanism Relationships through Integrated Approaches

Understanding the relationship between the chemical structure of a compound and its biological mechanism is a cornerstone of medicinal chemistry. For dioxopiperazine-propanoic acid derivatives, this involves synthesizing a series of analogues with systematic modifications to different parts of the molecule and evaluating their activity in the assays described above.

Key structural features that are often varied include:

The alkyl group on the piperazine (B1678402) nitrogen (e.g., the ethyl group in the title compound) : Altering the size and lipophilicity of this group can impact binding affinity and cellular permeability.

The propanoic acid side chain : The length and functional groups of this chain can be modified to explore interactions with the target protein.

Substituents on the piperazine ring : The addition of other functional groups can influence the electronic properties and conformation of the molecule.

By integrating the data from enzyme kinetics, receptor binding, and cell-based assays for a series of analogues, a structure-activity relationship (SAR) and a structure-mechanism relationship (SMR) can be established. This knowledge is invaluable for the rational design of more potent and selective next-generation compounds.

For example, a hypothetical SAR study on a series of analogues might reveal that increasing the length of the alkyl chain at the 4-position of the piperazine ring leads to a decrease in inhibitory activity against a particular enzyme, suggesting a sterically constrained binding pocket.

Computational Chemistry and in Silico Modeling for the Exploration of 3 4 Ethyl 2,3 Dioxopiperazin 1 Yl Propanoic Acid

Molecular Docking and Scoring Methodologies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. nih.govmdpi.com This method is crucial for understanding the binding mode of 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid and identifying its potential biological targets. The process involves sampling a vast number of conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.net

Docking studies on related dioxopiperazine derivatives have been successfully employed to predict interactions with various targets. For instance, derivatives have been docked into the active site of neuraminidase from the H5N2 avian influenza virus to guide the development of antiviral agents. mdpi.com Similarly, docking has been used to explore the binding of diketopiperazine derivatives to the colchicine (B1669291) binding site of tubulin, providing insights into their anticancer activity. nih.gov For this compound, a typical docking workflow would involve:

Preparation of the Ligand Structure: Generation of a 3D structure of the compound and optimization of its geometry using force fields like AMBER or MMFF94.

Target Preparation: Obtaining the 3D structure of a potential protein target from databases like the Protein Data Bank (PDB). This step involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Docking Simulation: Using software such as AutoDock, Glide, or DOCK to place the ligand into the defined binding site. researchgate.net

Scoring and Analysis: Evaluating the generated poses using scoring functions that estimate the free energy of binding. The poses with the lowest energy scores are considered the most likely binding modes. These scores are often a composite of terms accounting for van der Waals forces, electrostatic interactions, and solvation effects. nih.gov

The results of such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex.

Table 1: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Principle | Example Software | Key Parameters Considered |

|---|---|---|---|

| Force-Field Based | Calculates interaction energies based on classical mechanics (e.g., van der Waals, electrostatic). | DOCK, AutoDock | Lennard-Jones potential, Coulombic interactions, bond stretching/bending terms. |

| Empirical | Fits coefficients to experimental binding data to quickly estimate binding affinity. | GlideScore, ChemScore | Hydrogen bonds, ionic interactions, hydrophobic effects, rotational entropy penalties. |

| Knowledge-Based | Derives potentials from statistical analysis of atom-pair distributions in known protein-ligand complexes. | PMF, DrugScore | Interatomic contact frequencies and distances observed in crystal structures. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Energetics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and stability of the complex over time. nih.govescholarship.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve. nih.gov

For this compound, MD simulations can be applied to:

Refine Docking Poses: An initial pose from molecular docking can be used as the starting point for an MD simulation to assess its stability.

Conformational Sampling: The dioxopiperazine ring has a relatively rigid, boat-like conformation, but the ethyl and propanoic acid side chains possess flexibility. nih.gov MD simulations can explore the accessible conformations of these side chains within the binding pocket. nih.gov

Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to MD trajectories to obtain more accurate estimations of binding affinity. nih.gov These calculations showed that for tubulin inhibitors based on a diketopiperazine scaffold, van der Waals interactions were the primary driver of binding affinity. nih.gov

MD simulations have been instrumental in studying other dioxopiperazine systems. For example, they helped identify flexible regions in diketopiperazine dimerases, guiding protein engineering efforts to alter their catalytic selectivity. escholarship.org By simulating the compound in a solvated environment, MD can provide a more realistic model of the physiological conditions, capturing the crucial role of water molecules in mediating ligand-target interactions.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) methods provide a highly accurate description of molecular systems by solving the Schrödinger equation. mdpi.comnih.gov Unlike the classical approximations of molecular mechanics, QM calculations explicitly model the electronic structure of a molecule, making them ideal for studying chemical reactions, electronic properties, and fine details of intermolecular interactions that are difficult to capture with force fields. researchgate.netquantumgrad.com

For this compound, QM calculations, particularly Density Functional Theory (DFT), can be used to:

Optimize Molecular Geometry: Obtain a highly accurate 3D structure of the molecule.

Calculate Electronic Properties: Determine properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. asianresassoc.org These properties are critical for understanding the molecule's reactivity and its ability to participate in electrostatic or charge-transfer interactions with a target.

Profile Reactivity: Theoretical studies on related diketopiperazines have used DFT to calculate bond dissociation enthalpies (BDEs) to estimate their reactivity and predict the most likely sites for metabolic transformation. researchgate.net

Parameterize Force Fields: QM calculations can be used to derive accurate partial atomic charges for use in classical MD simulations, improving the quality of these simulations.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise between accuracy and computational cost. mdpi.comnih.gov In a QM/MM simulation of the compound bound to a target, the ligand and the immediate active site residues are treated with QM, while the rest of the protein and solvent are treated with a classical force field. This approach allows for the accurate modeling of electronic effects like polarization and charge transfer within the active site, which are crucial for catalysis and high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.orgmdpi.com By building a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

A QSAR study for analogues of this compound would involve the following steps:

Data Set Collection: Assembling a series of dioxopiperazine derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies from QM calculations), and topological indices that describe molecular shape and connectivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds that were not used in model training.

QSAR studies have been successfully applied to various piperazine-containing compounds to predict activities such as antidepressant effects. nih.gov For dioxopiperazine derivatives, a QSAR model could identify the key structural features—such as the nature of the substituents on the nitrogen atom and the stereochemistry of the ring—that govern their biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula. | Molecular Weight, Atom Count, Bond Count |

| Topological (2D) | Based on the 2D graph representation of the molecule. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Based on the 3D geometry of the molecule. | Molecular Surface Area, Molecular Volume, Radius of Gyration |

| Physicochemical | Related to hydrophobicity, electronic, and steric properties. | LogP, Molar Refractivity, Dipole Moment, HOMO/LUMO energies |

De Novo Design and Virtual Library Screening of Dioxopiperazine-Propanoic Acid Analogues

In silico methods can also be used to design novel molecules or to screen vast chemical libraries for potential hits. nih.gov

Virtual Library Screening: This approach involves computationally docking and scoring a large collection of compounds (a virtual library) against a specific biological target. nih.govmdpi.com Libraries can contain millions of commercially available or synthetically accessible compounds. For this compound, a virtual screening campaign could be initiated by searching for compounds with a similar dioxopiperazine scaffold to identify new derivatives with potentially improved activity or different selectivity profiles. researchgate.netnih.gov

De Novo Design: This method involves building novel molecules directly within the binding site of a target. Algorithms either link small molecular fragments together (fragment-based design) or "grow" a molecule atom-by-atom to optimize its fit and interactions with the receptor. This approach can lead to the discovery of entirely novel chemotypes that may not be present in existing libraries. mdpi.comnih.gov

These design and screening efforts can be guided by the structural insights obtained from docking and MD simulations of the parent compound. For example, if a specific hydrophobic pocket in the target is unoccupied, new analogues with appropriate hydrophobic substituents can be designed to fill this pocket and potentially increase binding affinity.

Integration of Computational and Experimental Data for Mechanistic Insights

The most powerful application of computational chemistry comes from its integration with experimental research. rsc.orgmdpi.com Computational models can generate hypotheses that are then tested experimentally, and in turn, experimental results can be used to refine and validate the computational models in an iterative cycle. rsc.orgnih.gov

For this compound, this integrated approach could look like this:

Hypothesis Generation: Molecular docking predicts that the propanoic acid moiety forms a critical salt bridge with a lysine (B10760008) residue in a target protein.

Experimental Validation: Site-directed mutagenesis is performed to change the lysine to an alanine. An in vitro binding assay then confirms that the binding affinity of the compound is significantly reduced for the mutant protein, supporting the computational hypothesis.

Model Refinement: MD simulations are run on both the wild-type and mutant protein complexes to understand the dynamic consequences of losing the salt bridge. nih.gov

Mechanistic Insight: The combined data provide a detailed mechanistic understanding of the compound's binding mode, revealing the crucial role of the electrostatic interaction for its activity. researchgate.net

This synergy between computational and experimental methods accelerates the research process, provides deeper mechanistic insights, and ultimately leads to a more rational and efficient design of new therapeutic agents based on the dioxopiperazine scaffold. acs.org

Emerging Research Directions and Future Perspectives for 3 4 Ethyl 2,3 Dioxopiperazin 1 Yl Propanoic Acid

Development of Novel Bioconjugation Strategies for Dioxopiperazine Scaffolds

The dioxopiperazine core, a cyclic dipeptide, presents a rigid and stereochemically defined scaffold that is amenable to chemical modification. The propanoic acid side chain of "3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid" offers a clear point for conjugation. Future research could explore the development of novel bioconjugation strategies to attach this molecule to various biomolecules, such as proteins, peptides, or nucleic acids.

Potential research in this area could involve:

Site-Specific Conjugation: Developing methods to selectively conjugate the carboxylic acid group of the propanoic acid side chain to specific amino acid residues on a target protein. This could involve carbodiimide (B86325) chemistry or the use of other activating agents to form stable amide bonds.

Linker Technology: Investigating different linker molecules to connect the dioxopiperazine scaffold to a biomolecule. The choice of linker can influence the stability, solubility, and pharmacokinetic properties of the resulting bioconjugate.

Functionalization of the Dioxopiperazine Ring: Exploring chemical modifications of the dioxopiperazine ring itself to introduce orthogonal handles for bioconjugation, allowing for the attachment of multiple moieties.

These strategies could enable the development of targeted drug delivery systems, where the dioxopiperazine derivative acts as a payload, or the creation of novel probes for studying biological processes.

Application of Artificial Intelligence and Machine Learning in the Design and Discovery of Dioxopiperazine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid screening of virtual compound libraries and the design of novel molecules with desired properties. For a compound like "this compound," AI and ML could be powerful tools for future research.

Future applications could include:

Predictive Modeling: Training ML models on existing datasets of dioxopiperazine derivatives to predict their biological activities, toxicity, and pharmacokinetic profiles. This could help prioritize analogs of "this compound" for synthesis and testing.

De Novo Design: Utilizing generative AI models to design novel dioxopiperazine derivatives with optimized properties. These models can explore a vast chemical space to identify molecules with a higher probability of being active against a specific biological target.

Structure-Activity Relationship (SAR) Studies: Employing AI to analyze the SAR of a series of "this compound" analogs to identify key structural features responsible for their biological effects.

The table below illustrates a hypothetical application of ML in predicting the activity of designed derivatives.

| Derivative | Predicted Activity (IC50, µM) | Key Structural Modification |

| Compound A | 1.2 | Ethyl group replaced with a cyclopropyl (B3062369) group |

| Compound B | 0.8 | Propanoic acid chain extended to a butanoic acid |

| Compound C | 5.6 | Phenyl group added to the piperazine (B1678402) ring |

This is a hypothetical data table for illustrative purposes.

Investigating Allosteric Modulation and Polypharmacology of Dioxopiperazine-Propanoic Acid Compounds

Allosteric modulators, which bind to a site on a protein distinct from the active site, offer a promising approach for fine-tuning protein function. Polypharmacology, the ability of a single compound to interact with multiple targets, is also gaining recognition as a desirable attribute for drugs treating complex diseases. The rigid scaffold of dioxopiperazines makes them interesting candidates for exploring both of these concepts.

Future research directions could focus on:

Allosteric Site Screening: Computationally and experimentally screening "this compound" and its analogs against a panel of proteins to identify potential allosteric binding sites.

Mechanism of Allosteric Modulation: If allosteric activity is identified, detailed biophysical and structural studies would be necessary to elucidate the mechanism by which the compound modulates the protein's function.

Polypharmacological Profiling: Screening the compound against a broad range of biological targets to identify any off-target effects or potential for multi-target therapeutic applications. This could uncover unexpected therapeutic opportunities for this class of molecules.

Advanced Analytical Techniques for Structural and Mechanistic Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of "this compound" is essential for its development as a research tool or therapeutic agent. Advanced analytical techniques will be crucial for its characterization.

Key analytical methods for future studies would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential for confirming the chemical structure and determining the conformation of the molecule in solution. NOESY experiments could provide insights into the spatial proximity of different protons, helping to define the three-dimensional structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the compound. Tandem mass spectrometry (MS/MS) could provide valuable information about the fragmentation patterns, aiding in structural elucidation.

X-ray Crystallography: If a crystalline form of the compound can be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure, revealing precise bond lengths, bond angles, and the conformation of the dioxopiperazine ring.

The following table summarizes the potential application of these techniques:

| Analytical Technique | Information Gained |

| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns |

| X-ray Crystallography | Precise three-dimensional structure in the solid state |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Ethyl-2,3-dioxopiperazin-1-yl)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound’s synthesis likely involves piperazine ring functionalization followed by coupling with propanoic acid derivatives. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation . Optimize reaction parameters (e.g., temperature, solvent polarity) using Design of Experiments (DoE) frameworks to maximize yield and purity. Analytical validation via HPLC and NMR is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify substituent positions on the piperazine ring.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- FT-IR to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.

Discrepancies between predicted and observed spectra require cross-validation with alternative techniques (e.g., X-ray crystallography for absolute configuration) and replication across independent labs .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro biological studies?

- Methodological Answer : Purity ≥95% is typically required for reproducible biological assays. Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards. For trace impurities, tandem mass spectrometry (LC-MS/MS) can identify and quantify degradation products .

Advanced Research Questions

Q. What strategies are effective for studying the enzymatic interactions of this compound, particularly with oxidoreductases or transferases?

- Methodological Answer : Employ:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (KD).

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses within enzyme active sites.

- Kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition or activation effects.

Contradictory kinetic data may arise from assay conditions (pH, ionic strength); replicate experiments under standardized buffers and validate with orthogonal methods .

Q. How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico tools like:

- ADMET Predictor to estimate absorption, distribution, and toxicity.

- Molecular Dynamics (MD) simulations to evaluate membrane permeability (e.g., blood-brain barrier penetration).

Cross-reference predictions with in vitro Caco-2 cell assays for intestinal absorption and hepatocyte stability tests. Discrepancies between models and experimental data may require reparameterization of force fields .

Q. What experimental designs are recommended for resolving contradictory data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) across multiple cell lines (e.g., HEK293, HepG2).

- Control standardization : Include positive (e.g., doxorubicin) and vehicle controls to normalize batch effects.

- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target effects that may explain variability. Replicate findings in 3D cell cultures or organoids for physiological relevance .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Challenges | Validation Strategies |

|---|---|---|---|

| Synthesis | Quantum chemical modeling, DoE, HPLC | Byproduct formation | Scale-up under GMP-like conditions |

| Enzyme Interactions | SPR, ITC, molecular docking | Non-specific binding | Competitive inhibition assays |

| Pharmacokinetics | ADMET Predictor, MD simulations, Caco-2 assays | Model inaccuracies | Parallel in vivo rodent studies |

| Cytotoxicity | Dose-response, RNA-seq, 3D cultures | Cell line heterogeneity | Multi-lab replication |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.